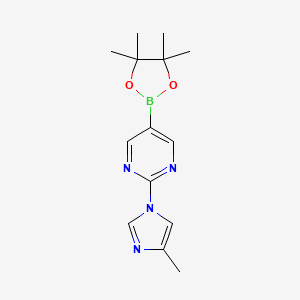
4-(Cyclohexylmethoxy)piperidine hydrochloride
Vue d'ensemble
Description
4-(Cyclohexylmethoxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1185298-81-0 . It has a molecular weight of 233.78 . The IUPAC name for this compound is 4-(cyclohexylmethoxy)piperidine hydrochloride .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-(Cyclohexylmethoxy)piperidine hydrochloride, is a significant area of research in modern organic chemistry . Piperidines serve as precursors to the piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates .Molecular Structure Analysis
The InChI code for 4-(Cyclohexylmethoxy)piperidine hydrochloride is 1S/C12H23NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h11-13H,1-10H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Cyclohexylmethoxy)piperidine hydrochloride is a compound with a molecular weight of 233.78 . The compound’s physical form is not explicitly mentioned in the literature.Applications De Recherche Scientifique
Molecular Structure and Synthesis
- 4-Piperidinecarboxylic acid hydrochloride has been characterized by X-ray diffraction, calculations, and FTIR spectrum, revealing insights into its molecular structure (Szafran, Komasa, & Bartoszak-Adamska, 2007).
- The synthesis of 4-chloropiperidine hydrochloride, a related compound, using piperidin-4-one hydrochloride as raw material, has been documented, highlighting the methods of producing such compounds (Zhang Guan-you, 2010).
Cytotoxic and Anticancer Properties
- A study on 4-ethoxycarbonylmethyl-1-(piperidin-4-ylcarbonyl)-thiosemicarbazide hydrochloride showed it to be a potent topoisomerase II inhibitor with cytotoxic effects on breast cancer cells (Siwek et al., 2012).
- Another study synthesized a series of piperidine derivatives, revealing their significant cytotoxicity toward various cells, including human tumors (Dimmock et al., 1998).
Neuropharmacology and Chemotherapy
- Piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, a key area in neuropharmacological research and potential treatments for dementia (Sugimoto et al., 1990).
- 1-Phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides were synthesized, showing anti-leukemia potential, thus highlighting the role of these compounds in chemotherapy (Yang et al., 2009).
Corrosion Inhibition
- The adsorption of 4-ethylpiperidine and its polymeric forms on steel was studied, revealing its potential as a corrosion inhibitor, a significant application in material science (Annand, Hurd, & Hackerman, 1965).
Analytical Chemistry
- Analytical profiles of substances like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine were characterized, underscoring the role of piperidine derivatives in forensic and toxicological analysis (De Paoli et al., 2013).
Gastric Antisecretory Agents
- 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines were studied as gastric antisecretory agents, indicating potential medical applications for conditions like peptic ulcer disease (Scott et al., 1983).
Safety And Hazards
Orientations Futures
Piperidine derivatives, including 4-(Cyclohexylmethoxy)piperidine hydrochloride, are of significant interest in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years , indicating a strong interest in this field. Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Propriétés
IUPAC Name |
4-(cyclohexylmethoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIDKNUDQAYVOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylmethoxy)piperidine hydrochloride | |
CAS RN |
1185298-81-0 | |
| Record name | Piperidine, 4-(cyclohexylmethoxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1421052.png)


![Methyl 2-{3-[(tert-butoxycarbonyl)amino]-1-pyrrolidinyl}-5-nitronicotinate](/img/structure/B1421055.png)
![2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B1421057.png)





![7-Chloro-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B1421068.png)
![(E)-Methyl 3-(1-pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-yl)acrylate](/img/structure/B1421069.png)
